Azido-PEG4-Amido-Tris

Descripción

Propiedades

IUPAC Name |

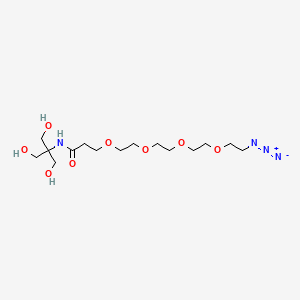

3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]-N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H30N4O8/c16-19-17-2-4-25-6-8-27-10-9-26-7-5-24-3-1-14(23)18-15(11-20,12-21)13-22/h20-22H,1-13H2,(H,18,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHNSHQSKKKHCAL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCCN=[N+]=[N-])C(=O)NC(CO)(CO)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H30N4O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301126236 |

Source

|

| Record name | 4,7,10,13-Tetraoxapentadecanamide, 15-azido-N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301126236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

394.42 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1398044-55-7 |

Source

|

| Record name | 4,7,10,13-Tetraoxapentadecanamide, 15-azido-N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1398044-55-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,7,10,13-Tetraoxapentadecanamide, 15-azido-N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301126236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Azido-PEG4-Amido-Tris: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of Azido-PEG4-Amido-Tris, a heterobifunctional linker molecule of significant interest in the fields of bioconjugation, proteomics, and therapeutic development, particularly in the design of Proteolysis Targeting Chimeras (PROTACs).

Core Structure and Chemical Identity

Azido-PEG4-Amido-Tris is a well-defined chemical entity comprising three key functional components: an azide (B81097) group, a tetra-polyethylene glycol (PEG4) spacer, and a tris(hydroxymethyl)aminomethane (Tris) moiety, all connected through stable amide and ether linkages.

The structural architecture features a linear polyethylene (B3416737) glycol chain of four ethylene (B1197577) oxide units, which imparts hydrophilicity and influences the pharmacokinetic properties of conjugated molecules.[1] One terminus of the PEG chain is functionalized with a reactive azide group (N₃), a key component for "click chemistry" reactions. The other end is linked via an amide bond to a central carbon atom of the Tris group, which presents three primary hydroxyl (-OH) groups.

IUPAC Name: 3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]-N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]propanamide[1][2]

Structural Diagram

Physicochemical Properties

A summary of the key quantitative data for Azido-PEG4-Amido-Tris is presented in the table below. This information is critical for its handling, storage, and application in experimental settings.

| Property | Value | Source(s) |

| CAS Number | 1398044-55-7 | [1][3][4][5][6] |

| Molecular Formula | C₁₅H₃₀N₄O₈ | [1][4][5][6] |

| Molecular Weight | 394.4 g/mol | [1][5][6] |

| Exact Mass | 394.2064 g/mol | [1] |

| Purity | >95-98% (typical) | [3][5][6] |

| Appearance | Viscous Liquid | [3] |

| Color | Colorless to light yellow | [3] |

| Solubility | Soluble in DMSO. Also soluble in Water, DCM, and DMF. | [1][6] |

| Storage Conditions | Short term (days to weeks): 0 - 4 °C, dry and dark. Long term (months to years): -20 °C. | [1][3][6] |

Applications in Research and Drug Development

Azido-PEG4-Amido-Tris serves as a versatile linker molecule with broad applications in bioconjugation and drug development.[1] Its primary utility stems from its heterobifunctional nature, allowing for the sequential or orthogonal conjugation of different molecular entities.

PROTAC Linker

A significant application of Azido-PEG4-Amido-Tris is in the construction of PROTACs.[1][3] PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1][3] The linker component of a PROTAC is crucial as it connects the target protein-binding ligand to the E3 ligase-binding ligand and influences the overall efficacy and pharmacokinetic properties of the molecule.

The azide group on Azido-PEG4-Amido-Tris provides a "clickable" handle for facile conjugation to an alkyne-modified ligand, while the Tris end can be further functionalized for attachment to the other ligand. The PEG4 spacer offers a defined length and hydrophilicity, which can improve the solubility and cell permeability of the resulting PROTAC.[1]

Bioconjugation and "Click Chemistry"

The terminal azide group is a key reactive handle for "click chemistry," a set of bioorthogonal reactions known for their high efficiency, selectivity, and mild reaction conditions.[1] This allows for the specific labeling and conjugation of Azido-PEG4-Amido-Tris to various biomolecules.

Two primary types of click chemistry reactions involving the azide group are:

-

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The azide group reacts with a terminal alkyne in the presence of a copper(I) catalyst to form a stable 1,4-disubstituted-1,2,3-triazole linkage.[1][3]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This copper-free click reaction involves the reaction of the azide with a strained alkyne, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), to form a stable triazole.[1][3] The absence of a cytotoxic copper catalyst makes SPAAC particularly suitable for applications in living systems.

Experimental Methodologies

While specific, detailed experimental protocols are highly dependent on the particular application, the following sections outline the general principles and methodologies for the use of Azido-PEG4-Amido-Tris.

General Workflow for PROTAC Synthesis using Azido-PEG4-Amido-Tris

The synthesis of a PROTAC using this linker typically involves a multi-step process where the target-binding ligand and the E3 ligase-binding ligand are sequentially conjugated to the linker. The azide functionality allows for flexibility in the synthetic strategy.

Step 1: Click Chemistry Conjugation

-

Objective: To conjugate the alkyne-modified target-binding ligand to the azide group of Azido-PEG4-Amido-Tris.

-

Methodology (CuAAC):

-

Dissolve the alkyne-modified ligand and Azido-PEG4-Amido-Tris in a suitable solvent (e.g., DMSO, DMF, or a mixture with water/t-butanol).

-

Add a copper(I) source (e.g., copper(II) sulfate (B86663) with a reducing agent like sodium ascorbate) and a copper-stabilizing ligand (e.g., TBTA or BTTAA).

-

Allow the reaction to proceed at room temperature with stirring.

-

Monitor the reaction progress by an appropriate analytical technique (e.g., LC-MS or TLC).

-

Upon completion, purify the product using chromatography (e.g., HPLC or flash chromatography).

-

-

Methodology (SPAAC):

-

Dissolve the strained alkyne-modified ligand and Azido-PEG4-Amido-Tris in a biocompatible solvent (e.g., PBS, DMSO).

-

Mix the reactants and allow them to react at room temperature or 37 °C.

-

Monitor the reaction and purify the product as described for CuAAC.

-

Step 2: Conjugation to the Tris Moiety

-

Objective: To conjugate the E3 ligase-binding ligand to one of the hydroxyl groups of the Tris moiety.

-

Methodology: The hydroxyl groups of the Tris moiety are typically less reactive and may require activation or reaction with an activated form of the E3 ligase ligand.

-

The E3 ligase ligand may be functionalized with a reactive group such as a carboxylic acid, which can be activated (e.g., to an NHS ester) for reaction with the hydroxyl groups. Alternatively, the hydroxyl groups on the Tris moiety can be activated.

-

The activated E3 ligase ligand is then reacted with the product from Step 1.

-

The reaction is carried out in an appropriate solvent with a suitable catalyst or base if required.

-

The final PROTAC molecule is purified using chromatography.

-

Signaling Pathway: PROTAC-Mediated Protein Degradation

The end-goal of synthesizing a PROTAC is to induce the degradation of a target protein. The following diagram illustrates the catalytic cycle of PROTAC-mediated protein degradation.

This pathway illustrates how a PROTAC molecule brings a target protein and an E3 ubiquitin ligase into close proximity, facilitating the transfer of ubiquitin to the target protein. This polyubiquitination marks the target protein for recognition and degradation by the 26S proteasome, after which the PROTAC is released to engage in another catalytic cycle.

Conclusion

Azido-PEG4-Amido-Tris is a valuable and versatile chemical tool for researchers in chemistry, biology, and medicine. Its well-defined structure, featuring a reactive azide group for click chemistry, a hydrophilic PEG spacer, and a trifunctional Tris core, makes it an ideal linker for constructing complex biomolecular conjugates, most notably PROTACs for targeted protein degradation. The information provided in this guide serves as a foundational resource for the effective utilization of this important molecule in research and development.

References

- 1. Buy Azido-PEG4-Amido-Tris | 1398044-55-7 | >98% [smolecule.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Page loading... [wap.guidechem.com]

- 5. precisepeg.com [precisepeg.com]

- 6. 3-(2-{2-[2-(2-Azido-ethoxy)-ethoxy]-ethoxy}-ethoxy)-N-(2-hydroxy-1,1-bis-hydroxymethyl-ethyl)-propionamide, 1398044-55-7 | BroadPharm [broadpharm.com]

An In-Depth Technical Guide to Azido-PEG4-Amido-Tris: Properties, Protocols, and Applications in Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azido-PEG4-Amido-Tris is a heterobifunctional linker molecule playing a pivotal role in the advancement of bioconjugation and targeted therapeutics. Its unique architecture, featuring a terminal azide (B81097) group, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and a tris (hydroxymethyl) aminomethane core, offers a versatile platform for the construction of complex biomolecular conjugates. This guide provides a comprehensive overview of the chemical properties, detailed experimental protocols, and key applications of Azido-PEG4-Amido-Tris, with a particular focus on its utility in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs).

Core Chemical Properties and Specifications

Azido-PEG4-Amido-Tris is a well-characterized compound with consistent physicochemical properties critical for its application in sensitive biological systems. The following table summarizes its key specifications.

| Property | Specification |

| Molecular Formula | C15H30N4O8 |

| Molecular Weight | 394.43 g/mol [1] |

| CAS Number | 1398044-55-7[1][2] |

| IUPAC Name | 3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]-N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]propanamide[1] |

| SMILES | C(COCCOCCOCCOCCN=[N+]=[N-])C(=O)NC(CO)(CO)CO[1] |

| Purity | Typically >96% |

| Appearance | Varies from a colorless to a pale yellow oil or solid |

| Solubility | Soluble in DMSO, DMF, and water[3] |

| Storage Conditions | For short-term storage (days to weeks), keep at 0-4°C in a dry, dark environment. For long-term storage (months to years), store at -20°C.[1] |

Mechanism of Action: Facilitating Targeted Protein Degradation

The primary application of Azido-PEG4-Amido-Tris is as a linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate target proteins of interest (POIs).[4][5]

A PROTAC molecule consists of three components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. Azido-PEG4-Amido-Tris serves as a versatile and efficient linker. The azide group allows for facile and specific conjugation to a ligand containing a terminal alkyne via "click chemistry."[1]

The PROTAC-mediated degradation of a target protein, for example, the transcriptional regulator BRD4, follows a catalytic mechanism:

-

Ternary Complex Formation : The PROTAC molecule simultaneously binds to the BRD4 protein and an E3 ubiquitin ligase (e.g., Cereblon or VHL), forming a ternary complex.[4]

-

Ubiquitination : The close proximity induced by the PROTAC allows the E3 ligase to transfer ubiquitin molecules from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of BRD4.[4]

-

Proteasomal Degradation : The polyubiquitinated BRD4 is then recognized and degraded by the 26S proteasome into small peptides.[4] The PROTAC molecule is then released and can participate in another degradation cycle.

Experimental Protocols

The synthesis of a PROTAC using Azido-PEG4-Amido-Tris typically involves a modular approach, leveraging the specificity of click chemistry for the final conjugation step. The following is a generalized protocol for the synthesis of a BRD4-targeting PROTAC.

Protocol 1: Synthesis of an Alkyne-Modified BRD4 Ligand

This protocol describes the modification of a BRD4 ligand (e.g., a JQ1 analog with a suitable attachment point) with a terminal alkyne.

Materials:

-

BRD4 ligand with a reactive handle (e.g., a carboxylic acid)

-

Coupling agents (e.g., HATU, HOBt)

-

Base (e.g., DIPEA)

-

Anhydrous DMF

-

Standard workup and purification reagents (Ethyl acetate (B1210297), brine, anhydrous sodium sulfate)

-

Silica gel for column chromatography

Procedure:

-

Dissolve the BRD4 ligand (1 equivalent) in anhydrous DMF.

-

Add HATU (1.2 equivalents), HOBt (1.2 equivalents), and DIPEA (3 equivalents) to the solution and stir for 10 minutes at room temperature.

-

Add propargylamine (1.5 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to obtain the alkyne-modified BRD4 ligand.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details the "click" reaction to conjugate the alkyne-modified BRD4 ligand with Azido-PEG4-Amido-Tris.

Materials:

-

Alkyne-modified BRD4 ligand (from Protocol 1)

-

Azido-PEG4-Amido-Tris

-

Copper(II) sulfate pentahydrate (CuSO4·5H2O)

-

Sodium ascorbate (B8700270)

-

Solvent mixture (e.g., t-BuOH/H2O or DMF)

Procedure:

-

Dissolve the alkyne-modified BRD4 ligand (1 equivalent) and Azido-PEG4-Amido-Tris (1.1 equivalents) in the chosen solvent system.

-

In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 equivalents) in water.

-

In another vial, prepare a solution of CuSO4·5H2O (0.1 equivalents) in water.

-

Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO4·5H2O solution.

-

Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.

-

Upon completion, the product can be purified by preparative HPLC or other suitable chromatographic techniques.

The resulting molecule is a BRD4-targeting ligand attached to the Tris core via the PEG linker, with the three hydroxyl groups of the Tris moiety available for further conjugation to an E3 ligase ligand.

The "Click Chemistry" Advantage

The use of an azide-terminated linker like Azido-PEG4-Amido-Tris is advantageous due to the high efficiency and bioorthogonality of the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

-

High Yield and Specificity : The reaction proceeds with high yields under mild conditions and is highly specific for the azide and alkyne functional groups, minimizing side reactions.

-

Biocompatibility : The reaction can be performed in aqueous buffers, making it suitable for the modification of sensitive biomolecules.

-

Modular Synthesis : It allows for a modular and convergent synthesis strategy, where the target ligand and the E3 ligase ligand can be synthesized and modified separately before the final "click" conjugation.

Conclusion

Azido-PEG4-Amido-Tris is a powerful and versatile chemical tool for researchers in drug discovery and chemical biology. Its well-defined structure, coupled with the robust and efficient click chemistry it enables, makes it an ideal linker for the construction of complex bioconjugates, particularly PROTACs. The hydrophilic PEG spacer enhances solubility and can improve the pharmacokinetic properties of the final conjugate, while the tris core provides multiple attachment points for further functionalization. As the field of targeted protein degradation continues to expand, the utility of sophisticated and reliable linkers like Azido-PEG4-Amido-Tris will undoubtedly grow, paving the way for the development of novel and more effective therapeutics.

References

An In-depth Technical Guide to the Synthesis and Purification of Azido-PEG4-Amido-Tris

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Azido-PEG4-Amido-Tris, a heterobifunctional linker molecule increasingly utilized in the development of advanced therapeutics, particularly Proteolysis Targeting Chimeras (PROTACs). This document outlines a detailed synthetic protocol, purification methodologies, and relevant characterization data.

Overview

Azido-PEG4-Amido-Tris is a valuable chemical tool featuring a tetraethylene glycol (PEG4) spacer that enhances solubility and provides optimal length for bridging molecules. One terminus of the linker is an azide (B81097) group, which is amenable to "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions are known for their high efficiency and specificity under mild conditions. The other terminus consists of a tris(hydroxymethyl)aminomethane (Tris) moiety connected via an amide bond, offering three hydroxyl groups for further functionalization or to improve hydrophilicity.

The structural features of Azido-PEG4-Amido-Tris make it an ideal component in the modular synthesis of complex bioconjugates and targeted therapies.[1][2]

Synthesis of Azido-PEG4-Amido-Tris

The synthesis of Azido-PEG4-Amido-Tris is typically achieved through a two-step process:

-

Synthesis of the Precursor: The synthesis begins with a commercially available or synthetically prepared Azido-PEG4-carboxylic acid.

-

Amide Coupling: The carboxylic acid group of the precursor is then coupled with the primary amine of Tris(hydroxymethyl)aminomethane to form the final product.

Experimental Protocol: Amide Coupling of Azido-PEG4-Carboxylic Acid with Tris(hydroxymethyl)aminomethane

This protocol describes the amide bond formation using two common and effective coupling strategies: 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) in the presence of N-hydroxysuccinimide (NHS), and (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) with N,N-diisopropylethylamine (DIPEA).

Materials:

-

Azido-PEG4-carboxylic acid

-

Tris(hydroxymethyl)aminomethane (Tris)

-

1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS)

-

(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Deionized water

Procedure:

Method A: EDC/NHS Coupling

-

Activation of Carboxylic Acid:

-

Amide Bond Formation:

-

In a separate flask, dissolve Tris(hydroxymethyl)aminomethane (1.5 eq) in a minimal amount of deionized water or DMF.

-

Add the Tris solution to the activated Azido-PEG4-NHS ester solution.

-

Adjust the pH of the reaction mixture to 7-8 for optimal coupling.[3]

-

Stir the reaction at room temperature overnight.

-

-

Work-up:

-

Dilute the reaction mixture with DCM and wash with deionized water, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Method B: HATU/DIPEA Coupling

-

Reaction Setup:

-

Dissolve Azido-PEG4-carboxylic acid (1.0 eq) and Tris(hydroxymethyl)aminomethane (1.5 eq) in anhydrous DMF.

-

Add DIPEA (3.0 eq) to the solution and stir for 5 minutes.

-

Add HATU (1.2 eq) to the reaction mixture. It is common practice to first deprotonate the acid with the base before adding the coupling agent.[5]

-

-

Reaction Progression:

-

Stir the reaction at room temperature overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

Work-up:

-

Dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification of Azido-PEG4-Amido-Tris

Due to the polar nature of the PEG chain and the Tris moiety, purification of Azido-PEG4-Amido-Tris can be challenging.[3] Preparative High-Performance Liquid Chromatography (HPLC) is the recommended method for achieving high purity.

Experimental Protocol: Preparative HPLC Purification

Instrumentation and Columns:

-

A preparative HPLC system equipped with a UV detector.

-

A C18 reverse-phase preparative column is suitable for this separation.

Mobile Phase:

-

Solvent A: 0.1% Trifluoroacetic acid (TFA) in deionized water

-

Solvent B: 0.1% TFA in acetonitrile (B52724)

Procedure:

-

Sample Preparation: Dissolve the crude product from the work-up step in a minimal amount of the initial mobile phase composition (e.g., 95% Solvent A, 5% Solvent B).

-

Chromatography:

-

Equilibrate the column with the initial mobile phase composition.

-

Inject the sample onto the column.

-

Elute the product using a linear gradient of Solvent B. A typical gradient might be from 5% to 95% Solvent B over 30-40 minutes.

-

Monitor the elution profile at a suitable wavelength (e.g., 210 nm for the azide group and 220 nm for the amide bond).

-

-

Fraction Collection and Analysis:

-

Collect fractions corresponding to the major product peak.

-

Analyze the purity of the collected fractions by analytical HPLC-MS.

-

-

Product Isolation:

-

Pool the pure fractions and remove the acetonitrile by rotary evaporation.

-

Lyophilize the remaining aqueous solution to obtain the final product as a solid or oil.

-

Quantitative Data Summary

| Parameter | Method | Expected Value |

| Purity | Analytical HPLC | > 96%[6][7] |

| Yield | Gravimetric | 70-90% (estimated based on similar amide couplings) |

| Molecular Weight | Mass Spectrometry (ESI+) | Expected [M+H]⁺: 395.22 |

| Molecular Formula | - | C₁₅H₃₀N₄O₈ |

Characterization

The structure and purity of the synthesized Azido-PEG4-Amido-Tris should be confirmed by standard analytical techniques.

-

¹H NMR (Nuclear Magnetic Resonance): The ¹H NMR spectrum should show characteristic peaks for the PEG backbone (multiple protons in the 3.5-3.7 ppm region), the methylene (B1212753) protons adjacent to the azide group (around 3.4 ppm), and protons associated with the Tris moiety.[8]

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) should confirm the molecular weight of the product.

Visualization of Synthesis and Application

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of Azido-PEG4-Amido-Tris.

Caption: A workflow diagram illustrating the synthesis of Azido-PEG4-Amido-Tris.

Application in PROTAC Assembly

Azido-PEG4-Amido-Tris is a key linker in the construction of PROTACs. The following diagram shows its role in connecting a target protein ligand and an E3 ligase ligand.

Caption: The role of Azido-PEG4-Amido-Tris in the assembly of a PROTAC molecule.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. broadpharm.com [broadpharm.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. precisepeg.com [precisepeg.com]

- 6. 3-(2-{2-[2-(2-Azido-ethoxy)-ethoxy]-ethoxy}-ethoxy)-N-(2-hydroxy-1,1-bis-hydroxymethyl-ethyl)-propionamide, 1398044-55-7 | BroadPharm [broadpharm.com]

- 7. researchgate.net [researchgate.net]

- 8. Some Guidelines for the Synthesis and Melting Characterization of Azide Poly(ethylene glycol) Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Azido-PEG4-Amido-Tris CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on Azido-PEG4-Amido-Tris, a heterobifunctional linker widely utilized in bioconjugation, drug delivery, and the development of Proteolysis Targeting Chimeras (PROTACs).

Core Compound Data

The fundamental physicochemical properties of Azido-PEG4-Amido-Tris are summarized below.

| Property | Value | Reference |

| CAS Number | 1398044-55-7 | N/A |

| Molecular Weight | 394.4 g/mol | N/A |

| Molecular Formula | C15H30N4O8 | N/A |

| IUPAC Name | 3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]-N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]propanamide | N/A |

Chemical Structure and Functionality

Azido-PEG4-Amido-Tris is comprised of three key functional components:

-

Azido Group (N3): This terminal functional group is the reactive handle for "click chemistry," a class of highly efficient and specific bioorthogonal reactions. It readily participates in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions.

-

PEG4 Spacer: The tetraethylene glycol spacer is a hydrophilic linker that enhances the solubility and bioavailability of the conjugated molecules. The defined length of the PEG spacer is crucial in applications like PROTACs, where the distance between the two ends of the linker needs to be optimized.

-

Amido-Tris Moiety: The tris(hydroxymethyl)aminomethane (Tris) group, connected via an amide linkage, provides a stable, hydrophilic anchor. The hydroxyl groups can also serve as potential points for further modification if required.

Applications in Research and Drug Development

The unique structure of Azido-PEG4-Amido-Tris makes it a versatile tool in several advanced research areas:

-

PROTACs: As a PROTAC linker, it connects a ligand for a target protein and a ligand for an E3 ubiquitin ligase. The formation of this ternary complex leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.

-

Bioconjugation: The azide (B81097) group allows for the precise and efficient attachment of this linker to alkyne-modified biomolecules, such as proteins, peptides, and nucleic acids, through click chemistry.

-

Drug Delivery: The hydrophilic PEG spacer can improve the pharmacokinetic properties of conjugated drugs, enhancing their solubility and circulation time.

Experimental Protocols

While specific experimental conditions should be optimized for each application, the following provides a general protocol for a copper(I)-catalyzed click chemistry reaction (CuAAC) using Azido-PEG4-Amido-Tris.

Objective: To conjugate Azido-PEG4-Amido-Tris to an alkyne-containing biomolecule.

Materials:

-

Azido-PEG4-Amido-Tris

-

Alkyne-modified biomolecule (e.g., protein, peptide)

-

Copper(II) sulfate (B86663) (CuSO4)

-

Sodium ascorbate (B8700270)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

-

Reaction buffer (e.g., phosphate-buffered saline, PBS), free of primary amines

-

Solvent for dissolving Azido-PEG4-Amido-Tris (e.g., DMSO, water)

Protocol:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of Azido-PEG4-Amido-Tris in a suitable solvent (e.g., 10 mM in DMSO).

-

Prepare a stock solution of the alkyne-modified biomolecule in the reaction buffer.

-

Prepare a stock solution of CuSO4 in water (e.g., 100 mM).

-

Prepare a fresh stock solution of sodium ascorbate in water (e.g., 1 M).

-

Prepare a stock solution of the copper ligand (e.g., THPTA) in water.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the alkyne-modified biomolecule and a molar excess of Azido-PEG4-Amido-Tris. The optimal molar ratio should be determined empirically.

-

Add the copper ligand to the reaction mixture.

-

Add CuSO4 to the reaction mixture.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of the reactants should be optimized.

-

-

Incubation:

-

Incubate the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by an appropriate analytical technique (e.g., LC-MS, SDS-PAGE).

-

-

Purification:

-

Purify the resulting conjugate to remove unreacted reagents using methods such as dialysis, size-exclusion chromatography, or affinity chromatography.

-

Logical Workflow for Bioconjugation

The following diagram illustrates the general workflow for conjugating Azido-PEG4-Amido-Tris to a target molecule using click chemistry.

Caption: A general workflow for the bioconjugation of Azido-PEG4-Amido-Tris.

The Azide Group in Azido-PEG4-Amido-Tris: A Technical Guide to its Function in Bioconjugation and Drug Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of the azide (B81097) functional group in Azido-PEG4-Amido-Tris, a versatile heterobifunctional linker. This molecule has gained significant traction in bioconjugation, proteomics, and the development of novel therapeutics, particularly in the realm of Proteolysis Targeting Chimeras (PROTACs). We will delve into the chemical properties, reactivity, and practical applications of the azide moiety, providing detailed experimental protocols and visual workflows to empower researchers in their scientific endeavors.

Core Functionality: The Azide as a Bioorthogonal Handle

The primary function of the azide group (-N₃) in Azido-PEG4-Amido-Tris is to serve as a highly specific and bioorthogonal reactive handle. "Bioorthogonal" refers to a chemical reaction that can occur inside of a living system without interfering with native biochemical processes. The azide group is an ideal choice for such applications due to its near-total absence in biological systems and its specific reactivity with a limited set of partners, primarily alkynes.[1]

This specificity is leveraged through a suite of reactions collectively known as "click chemistry." Coined by Nobel laureate K. Barry Sharpless, click chemistry describes reactions that are modular, high-yielding, stereospecific, and generate only inoffensive byproducts.[2] The most prominent click reaction involving azides is the Azide-Alkyne Cycloaddition .

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The classical and most widely used azide-alkyne cycloaddition is catalyzed by copper(I) ions.[3][4] This reaction rapidly and reliably joins an azide-containing molecule, such as Azido-PEG4-Amido-Tris, with a terminal alkyne-containing molecule to form a stable 1,4-disubstituted 1,2,3-triazole ring. The triazole linkage is exceptionally stable, mimicking the planarity of an amide bond but being less susceptible to hydrolytic cleavage.[5]

The key advantages of CuAAC are its high efficiency, mild reaction conditions (often proceeding at room temperature in aqueous solutions), and tolerance of a wide range of other functional groups.[4] This allows for the precise and efficient conjugation of complex biomolecules.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

A significant advancement in click chemistry for in vivo applications is the strain-promoted azide-alkyne cycloaddition (SPAAC). This reaction circumvents the need for a potentially cytotoxic copper catalyst by utilizing a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN).[3][6] The ring strain of the cyclooctyne significantly lowers the activation energy of the cycloaddition with an azide, allowing the reaction to proceed readily at physiological temperatures without a catalyst.[3]

SPAAC is the preferred method for applications within living cells or organisms where the introduction of copper is a concern. Azido-PEG4-Amido-Tris is fully compatible with SPAAC, reacting efficiently with DBCO- or BCN-functionalized molecules.[3]

The Molecular Context: Structure of Azido-PEG4-Amido-Tris

To fully appreciate the function of the azide group, it is essential to understand the other components of the Azido-PEG4-Amido-Tris molecule:

-

PEG4 Spacer: The tetraethylene glycol (PEG4) spacer is a hydrophilic chain that enhances the solubility of the molecule and its conjugates in aqueous buffers, a critical feature for biological applications.[7] The PEG spacer also provides flexibility and spatial separation between the conjugated molecules, which can be crucial for maintaining their biological activity.

-

Amido-Tris Moiety: The tris(hydroxymethyl)aminomethane (Tris) group, connected via a stable amide linkage, provides three hydroxyl (-OH) groups. These hydroxyls can serve as additional points for chemical modification, though the primary reactive handle is the azide group. The Tris moiety also contributes to the hydrophilicity of the molecule.[8]

Quantitative Data and Physicochemical Properties

Table 1: Physicochemical Properties of Azido-PEG4-Amido-Tris

| Property | Value | Source |

| Molecular Formula | C₁₅H₃₀N₄O₈ | [11] |

| Molecular Weight | 394.4 g/mol | [11] |

| CAS Number | 1398044-55-7 | [11] |

| Purity | >96% | [11] |

| Solubility | Water, DMSO, DCM, DMF | [8] |

| Storage | -20°C for long-term storage | [8] |

Note on Stability: The azide group is generally stable under common bioconjugation conditions (aqueous buffers, physiological pH). However, azides can be sensitive to strong reducing agents. The PEG backbone itself can undergo slow oxidation over time, especially when exposed to light and oxygen at elevated temperatures. For optimal performance, it is recommended to store Azido-PEG4-Amido-Tris at -20°C and protected from light.

Applications in Research and Drug Development

The unique properties of the azide group in this linker make it a valuable tool in several key research areas:

PROTAC Synthesis

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[3] PROTACs consist of a ligand for the target protein, a ligand for an E3 ligase, and a linker connecting them.

Azido-PEG4-Amido-Tris is an ideal linker for PROTAC synthesis.[3] The azide group allows for the efficient and modular assembly of PROTACs using click chemistry.[4][5] For example, a target protein ligand functionalized with an alkyne can be "clicked" to an E3 ligase ligand that has been pre-conjugated to Azido-PEG4-Amido-Tris. This modular approach facilitates the rapid synthesis of a library of PROTACs with varying linker lengths and attachment points for optimization of degradation efficiency.[12]

Bioconjugation and Labeling

The azide group enables the straightforward conjugation of Azido-PEG4-Amido-Tris to a wide range of biomolecules, including proteins, peptides, and nucleic acids, that have been functionalized with an alkyne. This is useful for:

-

PEGylation: Attaching the PEG chain to a therapeutic protein can improve its pharmacokinetic properties, such as increasing its half-life in circulation and reducing immunogenicity.

-

Fluorescent Labeling: An alkyne-modified fluorescent dye can be attached to a biomolecule via an azide-PEG linker for imaging and tracking studies.[13]

-

Surface Immobilization: Azide-functionalized surfaces can be used to immobilize alkyne-modified biomolecules for applications such as biosensors and microarrays.

Experimental Protocols

The following are generalized protocols for the use of Azido-PEG4-Amido-Tris in common applications. Note: These protocols should be optimized for specific molecules and experimental conditions.

Protocol for PROTAC Synthesis via CuAAC

This protocol describes the conjugation of an alkyne-functionalized target protein ligand to an E3 ligase ligand that has been pre-conjugated to Azido-PEG4-Amido-Tris.

Materials:

-

Alkyne-functionalized Target Protein Ligand

-

Azido-PEG4-Amido-Tris-conjugated E3 Ligase Ligand

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Sodium ascorbate (B8700270)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, as a copper ligand)

-

Solvent (e.g., DMSO, DMF, or a mixture with water)

-

Purification system (e.g., HPLC)

Procedure:

-

Reagent Preparation:

-

Prepare stock solutions of the alkyne-ligand and the azide-ligand in a suitable solvent (e.g., 10 mM in DMSO).

-

Prepare fresh stock solutions of CuSO₄ (e.g., 50 mM in water) and sodium ascorbate (e.g., 100 mM in water).

-

If using, prepare a stock solution of THPTA (e.g., 50 mM in water).

-

-

Reaction Setup:

-

In a reaction vial, combine the alkyne-ligand (1 equivalent) and the azide-ligand (1-1.2 equivalents).

-

Add the solvent to achieve a suitable reaction concentration (e.g., 1-10 mM).

-

If using THPTA, add it to the reaction mixture at a concentration equivalent to the CuSO₄.

-

Add the sodium ascorbate solution (2-5 equivalents).

-

Initiate the reaction by adding the CuSO₄ solution (0.1-0.5 equivalents).

-

-

Reaction and Monitoring:

-

Stir the reaction at room temperature.

-

Monitor the reaction progress by LC-MS or HPLC until the starting materials are consumed (typically 1-4 hours).

-

-

Purification:

-

Upon completion, dilute the reaction mixture with a suitable solvent and purify the PROTAC molecule by preparative HPLC.

-

Characterize the final product by mass spectrometry and NMR.

-

Protocol for Protein Labeling via SPAAC

This protocol describes the conjugation of a DBCO-functionalized protein with Azido-PEG4-Amido-Tris.

Materials:

-

DBCO-functionalized protein in an amine-free buffer (e.g., PBS, pH 7.4)

-

Azido-PEG4-Amido-Tris

-

DMSO or DMF

-

Purification system (e.g., size-exclusion chromatography or dialysis)

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of Azido-PEG4-Amido-Tris in DMSO or DMF (e.g., 10 mM).

-

-

Reaction Setup:

-

To the solution of the DBCO-functionalized protein, add the Azido-PEG4-Amido-Tris stock solution to achieve a 10-20 fold molar excess of the azide linker. The final concentration of the organic solvent should be kept below 10% (v/v) to avoid protein denaturation.

-

-

Reaction and Monitoring:

-

Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight with gentle mixing.

-

The progress of the conjugation can be monitored by SDS-PAGE, which will show a shift in the molecular weight of the protein upon conjugation.

-

-

Purification:

-

Remove the excess unreacted Azido-PEG4-Amido-Tris by size-exclusion chromatography (e.g., a desalting column) or by dialysis against a suitable buffer.

-

-

Characterization:

-

The degree of labeling can be determined by mass spectrometry (e.g., MALDI-TOF or ESI-MS).

-

Visualizing Workflows and Pathways

Experimental Workflow: PROTAC Synthesis

The following diagram illustrates a typical workflow for the synthesis of a PROTAC using Azido-PEG4-Amido-Tris and a CuAAC reaction.

Caption: A generalized workflow for PROTAC synthesis using CuAAC.

Signaling Pathway Elucidation

Click chemistry has become a powerful tool for studying dynamic cellular processes, such as signaling pathways. For instance, metabolic labeling with an azide-modified precursor can allow for the subsequent "clicking" of a fluorescent probe to visualize the localization and interactions of the molecule of interest within a signaling cascade. The diagram below conceptualizes how click chemistry can be used to study a generic kinase signaling pathway.

Caption: Conceptual diagram of using click chemistry to visualize a protein in a signaling pathway.

Conclusion

The azide group is the cornerstone of Azido-PEG4-Amido-Tris's utility in modern chemical biology and drug discovery. Its ability to participate in highly efficient and bioorthogonal click chemistry reactions provides a robust and versatile method for the synthesis of complex biomolecular conjugates and novel therapeutic modalities like PROTACs. The combination of the azide handle with a hydrophilic PEG spacer and a functionalizable Tris moiety creates a powerful tool for researchers aiming to label, track, and manipulate biological systems with a high degree of precision. As the fields of chemical biology and targeted protein degradation continue to evolve, the strategic application of linkers featuring the azide functional group will undoubtedly play a crucial role in future discoveries.

References

- 1. researchgate.net [researchgate.net]

- 2. Click chemistry and optogenetic approaches to visualize and manipulate phosphatidic acid signaling [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. benchchem.com [benchchem.com]

- 6. Revolutionizing Live-Cell Research With InCu-Click - Northeastern University College of Engineering [coe.northeastern.edu]

- 7. Click chemistry and optogenetic approaches to visualize and manipulate phosphatidic acid signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 3-(2-{2-[2-(2-Azido-ethoxy)-ethoxy]-ethoxy}-ethoxy)-N-(2-hydroxy-1,1-bis-hydroxymethyl-ethyl)-propionamide, 1398044-55-7 | BroadPharm [broadpharm.com]

- 9. Towards understanding the kinetic behaviour and limitations in photo-induced copper(I) catalyzed azide-alkyne cycloaddition (CuAAC) reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 11. precisepeg.com [precisepeg.com]

- 12. chemrxiv.org [chemrxiv.org]

- 13. “Clicking” gene therapeutics: A successful union of chemistry and biomedicine for new solutions - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of the PEG4 Spacer in Azido-PEG4-Amido-Tris: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of advanced bioconjugation and drug development, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs), the selection of an appropriate chemical linker is a critical determinant of success. Among the diverse array of available linkers, Azido-PEG4-Amido-Tris has emerged as a versatile and highly effective tool. This in-depth technical guide elucidates the multifaceted role of the tetraethylene glycol (PEG4) spacer within this molecule, providing a comprehensive overview of its impact on physicochemical properties, pharmacokinetics, and its application in bioconjugation strategies. This guide also furnishes detailed experimental protocols and visual workflows to aid researchers in the practical application of this essential chemical entity.

The Molecular Architecture of Azido-PEG4-Amido-Tris

Azido-PEG4-Amido-Tris is a heterobifunctional linker composed of three key functional components: a terminal azide (B81097) group, a central PEG4 spacer, and a tris (hydroxymethyl)amido-methane moiety. This unique architecture imparts specific functionalities that are crucial for its role in constructing complex biomolecules.

-

Azide Group: The terminal azide (-N₃) is a key functional handle for "click chemistry," specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These reactions are renowned for their high efficiency, specificity, and biocompatibility, enabling the covalent linkage of the linker to a molecule bearing an alkyne group.

-

PEG4 Spacer: The core of the linker consists of four repeating ethylene (B1197577) glycol units. This spacer is not merely a passive connector; it plays a crucial and active role in modulating the properties of the final conjugate.

-

Amido-Tris Moiety: The tris(hydroxymethyl)aminomethane group, connected via a stable amide bond, provides a hydrophilic anchor and potential points for further modification if required.

Below is a diagram illustrating the molecular structure of Azido-PEG4-Amido-Tris.

The Functional Significance of the PEG4 Spacer

The polyethylene (B3416737) glycol (PEG) spacer is a cornerstone of modern bioconjugation, and the discrete four-unit length in Azido-PEG4-Amido-Tris offers a finely tuned balance of properties essential for the development of effective therapeutics.

Enhancement of Physicochemical Properties

The PEG4 spacer significantly influences the solubility and stability of the resulting bioconjugate. Many potent therapeutic agents, such as small molecule inhibitors used in PROTACs, are hydrophobic. The hydrophilic nature of the ethylene glycol repeats in the PEG4 spacer increases the overall aqueous solubility of the conjugate, which can mitigate aggregation issues and improve handling and formulation.[1]

| Property | Impact of PEG4 Spacer | Rationale |

| Solubility | Increased | The ether oxygens in the PEG chain form hydrogen bonds with water, increasing the hydrophilicity of the conjugate. |

| Stability | Enhanced | The flexible PEG chain can create a hydration shell around the conjugate, protecting it from enzymatic degradation.[1] |

| Aggregation | Reduced | By increasing solubility and providing steric hindrance, the PEG spacer can prevent the self-association of hydrophobic molecules.[1] |

A study on prostate-specific membrane antigen inhibitors demonstrated that the introduction of a PEG chain significantly improved water solubility, as indicated by a decrease in the LogD7.4 value from -2.64 for the non-PEGylated compound to -4.23 for a PEG8-modified version.[2] While this study used a PEG8 spacer, the principle of increased hydrophilicity with PEGylation is directly applicable to the PEG4 spacer.

Modulation of Pharmacokinetic Profiles

A critical role of the PEG4 spacer is the optimization of the pharmacokinetic (PK) properties of the bioconjugate. PEGylation is a well-established strategy to extend the in vivo half-life of therapeutic molecules.[3] The increased hydrodynamic radius of the PEGylated molecule reduces renal clearance, leading to a longer circulation time.[3] This prolonged exposure can enhance the therapeutic efficacy of the drug.

| Parameter | Native GLP-1 | PEG(2k)-Lys-GLP-1 | Fold Increase |

| Half-life (t½) IV (min) | 2.8 ± 0.3 | 45.2 ± 5.1 | ~16 |

| Mean Residence Time (MRT) IV (min) | 3.9 ± 0.4 | 62.1 ± 7.3 | ~16 |

| Half-life (t½) SC (min) | 30.2 ± 4.5 | 96.3 ± 11.2 | ~3.2 |

| Mean Residence Time (MRT) SC (min) | 43.1 ± 6.2 | 137.4 ± 15.8 | ~3.2 |

| (Data adapted from a study on a 2kDa PEGylated GLP-1, which illustrates the principle of PEGylation's effect on pharmacokinetics)[4][5] |

It is important to note that the optimal length of the PEG spacer is context-dependent and needs to be empirically determined for each specific application to balance improved pharmacokinetics with the potential for reduced binding affinity due to steric hindrance.

Experimental Protocols

Synthesis of Azido-PEG4-Amido-Tris

-

Formation of the PEG4 Linker: This typically starts with a protected tetraethylene glycol derivative.

-

Introduction of the Azide Group: One terminus of the PEG4 linker is functionalized with an azide group, often through a nucleophilic substitution reaction (e.g., reaction of a tosylated or mesylated PEG alcohol with sodium azide).

-

Amidation Reaction: The other terminus, typically a carboxylic acid, is activated and reacted with tris(hydroxymethyl)aminomethane to form a stable amide bond.

The following diagram illustrates a generalized synthetic pathway.

Bioconjugation via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The azide group of Azido-PEG4-Amido-Tris is primarily utilized in CuAAC reactions to conjugate it with an alkyne-containing molecule (e.g., a protein of interest ligand or an E3 ligase ligand in PROTAC synthesis).

Materials:

-

Azido-PEG4-Amido-Tris

-

Alkyne-functionalized molecule

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Sodium ascorbate (B8700270)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand

-

Degassed, amine-free buffer (e.g., phosphate-buffered saline, pH 7.4)

-

Anhydrous DMSO or DMF for dissolving reactants

Protocol:

-

Preparation of Stock Solutions:

-

Prepare a 10 mM stock solution of Azido-PEG4-Amido-Tris in anhydrous DMSO.

-

Prepare a 10 mM stock solution of the alkyne-functionalized molecule in anhydrous DMSO.

-

Prepare a 50 mM stock solution of CuSO₄ in water.

-

Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).

-

Prepare a 50 mM stock solution of THPTA in water.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the alkyne-functionalized molecule and Azido-PEG4-Amido-Tris in the desired molar ratio (typically a slight excess of the azide component is used) in the reaction buffer.

-

Add the THPTA solution to the reaction mixture to a final concentration of 5 mM.

-

Add the CuSO₄ solution to a final concentration of 1 mM.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 10 mM.

-

-

Reaction and Monitoring:

-

Incubate the reaction mixture at room temperature for 1-4 hours. The reaction can be monitored by LC-MS or other appropriate analytical techniques.

-

-

Purification:

-

Purify the resulting conjugate using an appropriate method such as size-exclusion chromatography (SEC), reversed-phase HPLC, or dialysis to remove unreacted starting materials and catalyst.

-

The following diagram illustrates the experimental workflow for a CuAAC reaction.

Application in PROTAC Synthesis: A Logical Relationship

Azido-PEG4-Amido-Tris is extensively used as a linker in the synthesis of PROTACs. A PROTAC is a heterobifunctional molecule that consists of a ligand for a target protein (the "warhead"), a ligand for an E3 ubiquitin ligase, and a linker that connects them. The role of the linker is to position the two ligands at an optimal distance and orientation to facilitate the formation of a stable ternary complex (Target Protein - PROTAC - E3 Ligase), which leads to the ubiquitination and subsequent proteasomal degradation of the target protein.

The following diagram illustrates the logical relationship in PROTAC assembly using Azido-PEG4-Amido-Tris.

Conclusion

The PEG4 spacer in Azido-PEG4-Amido-Tris is a critical component that extends far beyond simple molecular scaffolding. Its inherent hydrophilicity, flexibility, and defined length are instrumental in overcoming common challenges in drug development, including poor solubility, instability, and unfavorable pharmacokinetic profiles. By providing a biocompatible and functionally advantageous linkage, the PEG4 spacer enables the creation of sophisticated bioconjugates with enhanced therapeutic potential. The detailed methodologies and conceptual diagrams presented in this guide are intended to empower researchers to effectively harness the capabilities of Azido-PEG4-Amido-Tris in their pursuit of novel therapeutics and advanced research tools.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Synthesis, characterization, and pharmacokinetic studies of PEGylated glucagon-like peptide-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Buy Azido-PEG4-Amido-Tris | 1398044-55-7 | >98% [smolecule.com]

The Amido-Tris Linker Core: A Technical Guide for Drug Development

For Researchers, Scientists, and Drug Development Professionals

The strategic design of linker molecules is a critical determinant in the efficacy and safety of targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The linker not only connects the targeting moiety to the payload but also significantly influences the physicochemical properties, stability, and overall performance of the conjugate. This technical guide provides an in-depth exploration of the 'Amido-Tris' linker component, a versatile and increasingly utilized scaffold in the design of sophisticated bioconjugates.

The 'Amido-Tris' architecture is characterized by a trifunctional core, typically derived from Tris(hydroxymethyl)aminomethane (TRIS) or Tris(2-aminoethyl)amine (TREN), where amide bonds are strategically employed to connect the core to other linker elements, payloads, or targeting ligands. This design offers a modular and synthetically accessible approach to creating branched and multifunctional linkers with tunable properties.

Core Structures and Physicochemical Properties

The choice of the 'Tris' core is fundamental to the linker's overall characteristics. The two primary cores, TRIS and TREN, offer distinct advantages in terms of their reactive handles and resulting physicochemical properties.

-

Tris(hydroxymethyl)aminomethane (TRIS): Featuring a central primary amine and three hydroxyl groups, TRIS is a hydrophilic and biocompatible core. The hydroxyl groups can be functionalized to attach payloads or solubility-enhancing moieties, while the primary amine serves as a convenient point of attachment for the rest of the linker.

-

Tris(2-aminoethyl)amine (TREN): This core possesses a central tertiary amine and three primary amine arms, providing multiple points for amide bond formation. TREN-based linkers can be designed to have a high density of functional groups.

The incorporation of amide bonds provides metabolic stability, while the 'Tris' core allows for precise control over the spatial arrangement of the conjugated molecules. The overall physicochemical properties of the final conjugate are a composite of the antibody, the linker-drug, and the conjugation site. The hydrophobicity and polar surface area of the linker-drug are critical factors influencing the stability and aggregation propensity of the conjugate[1].

Table 1: Comparative Physicochemical Properties of Linker Components

| Property | Amido-Tris (TRIS-based, Estimated) | Amido-Tris (TREN-based, Estimated) | PEG-based Linker | Alkyl-based Linker |

| Molecular Weight | 150 - 500 Da | 150 - 500 Da | 200 - 2000 Da | 100 - 300 Da |

| Solubility in Water | High | Moderate to High | High | Low |

| Hydrophilicity (LogP) | Low | Low to Moderate | Low | High |

| Flexibility | Moderate | High | High | Moderate |

| Chemical Stability | High (Amide bond) | High (Amide bond) | High | High |

| Biocompatibility | High | High | High | Moderate |

Note: The properties for Amido-Tris linkers are estimated and can be tuned based on the specific synthetic route and attached functionalities.

Synthesis of a Heterobifunctional Amido-Tris Linker

The synthesis of an Amido-Tris linker can be adapted to incorporate a variety of reactive groups for orthogonal conjugation strategies. Below is a representative protocol for the synthesis of a heterobifunctional Amido-Tris linker based on a TRIS core, featuring a terminal azide (B81097) for 'click' chemistry and a carboxylic acid for amide bond formation.

Experimental Protocol: Synthesis of an Azido-Amido-Tris-Acid Linker

Materials:

-

Tris(hydroxymethyl)aminomethane (TRIS)

-

Di-tert-butyl dicarbonate (B1257347) (Boc₂O)

-

4-Azidobutanoic acid

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

N-Hydroxysuccinimide (NHS)

-

Succinic anhydride (B1165640)

-

Triethylamine (TEA)

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Protection of the TRIS amine:

-

Dissolve TRIS (1.0 eq) in a 1:1 mixture of DMF and water.

-

Add Boc₂O (1.1 eq) and TEA (1.2 eq).

-

Stir at room temperature overnight.

-

Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

-

Purify by silica gel chromatography to yield Boc-TRIS.

-

-

Selective acylation of one hydroxyl group:

-

Dissolve Boc-TRIS (1.0 eq) in anhydrous DCM.

-

Add 4-azidobutanoic acid (1.0 eq), DCC (1.1 eq), and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP).

-

Stir at room temperature for 4-6 hours.

-

Filter to remove the dicyclohexylurea byproduct.

-

Wash the filtrate with NaHCO₃ solution and brine, dry over Na₂SO₄, and concentrate.

-

Purify by silica gel chromatography to yield the mono-acylated product.

-

-

Functionalization of the remaining hydroxyl groups:

-

Dissolve the mono-acylated product (1.0 eq) in anhydrous DCM.

-

Add succinic anhydride (2.2 eq) and TEA (2.5 eq).

-

Stir at room temperature overnight.

-

Acidify the reaction mixture with 1 M HCl and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the di-acid product.

-

-

Deprotection of the amine:

-

Dissolve the di-acid product in a 1:1 mixture of DCM and TFA.

-

Stir at room temperature for 1-2 hours.

-

Concentrate under reduced pressure to remove the solvent and TFA.

-

The resulting product is the trifunctional Amido-Tris linker with a primary amine, a terminal azide, and a carboxylic acid. For conjugation, the amine can be protected again with an orthogonal protecting group if necessary, or the carboxylic acid can be activated.

-

References

An In-Depth Technical Guide to Azido-PEG4-Amido-Tris in Click Chemistry Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Azido-PEG4-Amido-Tris, a versatile heterobifunctional linker, and its applications in the field of click chemistry, with a particular focus on its role in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document details the core principles of its application, presents relevant quantitative data, provides adaptable experimental protocols, and visualizes key processes to facilitate a deeper understanding for researchers in drug discovery and bioconjugation.

Introduction to Azido-PEG4-Amido-Tris

Azido-PEG4-Amido-Tris is a chemical reagent characterized by a tetraethylene glycol (PEG4) spacer, an azide (B81097) (-N3) functional group, and a tris(hydroxymethyl)aminomethane core. This unique structure imparts valuable properties for bioconjugation. The azide group is a key participant in click chemistry reactions, offering a bioorthogonal handle for covalent ligation. The hydrophilic PEG4 spacer enhances solubility in aqueous environments, a crucial feature for biological applications. The tris(hydroxymethyl)aminomethane core provides a stable, branched scaffold.

This reagent is particularly prominent as a linker in the construction of PROTACs. PROTACs are innovative therapeutic agents designed to hijack the body's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. The linker component of a PROTAC, for which Azido-PEG4-Amido-Tris is a prime example, plays a critical role in bridging the target protein binder and the E3 ligase ligand, influencing the efficacy and pharmacokinetic properties of the final molecule.[1]

Core Application in Click Chemistry

Click chemistry refers to a class of reactions that are rapid, high-yielding, and specific, making them ideal for conjugating molecules in complex biological environments.[2] Azido-PEG4-Amido-Tris is primarily utilized in two types of click chemistry reactions:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most common click reaction, where the azide group of Azido-PEG4-Amido-Tris reacts with a terminal alkyne-functionalized molecule in the presence of a copper(I) catalyst to form a stable triazole linkage. This reaction is highly efficient and tolerates a wide range of functional groups.[2]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free alternative that is particularly useful for applications in living systems where copper toxicity is a concern. In SPAAC, the azide group reacts with a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), to form the triazole ring.[3]

The choice between CuAAC and SPAAC depends on the specific application, with CuAAC often favored for its faster kinetics in vitro, while SPAAC is preferred for in vivo and cell-based studies.

Quantitative Data on PROTAC Efficacy with PEG Linkers

| PROTAC | Target Protein | E3 Ligase Ligand | Linker Composition | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |

| RC-1 | BTK | Thalidomide derivative | PEG6 | Not specified | >85% | |

| NC-1 | BTK | Thalidomide derivative | Not specified | 2.2 | 97% | [4] |

| RC-3 | BTK | Thalidomide derivative | Not specified | <10 | >85% |

DC₅₀: The concentration of the PROTAC required to induce 50% degradation of the target protein. Dₘₐₓ: The maximum percentage of target protein degradation achieved.

This data highlights that the linker is a critical component in optimizing PROTAC performance, with variations in linker length and composition significantly impacting degradation potency.

Experimental Protocols

The following are detailed, adaptable protocols for the application of azido-functionalized linkers like Azido-PEG4-Amido-Tris in click chemistry and PROTAC synthesis.

General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an alkyne-containing molecule to an azide-functionalized linker.

Materials:

-

Azido-PEG4-Amido-Tris

-

Alkyne-functionalized molecule of interest

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Sodium ascorbate (B8700270)

-

Solvent (e.g., DMSO, t-BuOH/H₂O)

-

Nitrogen or Argon gas

Procedure:

-

Dissolve the alkyne-functionalized molecule and Azido-PEG4-Amido-Tris (typically in a 1:1 to 1.2:1 molar ratio) in the chosen solvent system under an inert atmosphere.

-

In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (e.g., 1 M).

-

In another vial, prepare an aqueous solution of CuSO₄ (e.g., 100 mM).

-

To the reaction mixture, add the sodium ascorbate solution to a final concentration of approximately 5 mM.

-

Add the CuSO₄ solution to a final concentration of approximately 1 mM.

-

Stir the reaction at room temperature for 1 to 4 hours. Monitor the reaction progress by an appropriate analytical method (e.g., LC-MS or TLC).

-

Upon completion, the product can be purified using standard techniques such as chromatography.

General Protocol for PROTAC Synthesis via Click Chemistry

This protocol outlines a modular approach to synthesizing a PROTAC using an azide-functionalized linker and click chemistry.

Materials:

-

Target protein ligand with a terminal alkyne.

-

E3 ligase ligand.

-

Azido-PEG4-Amido-Tris.

-

Coupling reagents for amide bond formation (e.g., HATU, DIPEA).

-

Click chemistry reagents (as described in Protocol 4.1).

-

Anhydrous solvents (e.g., DMF, DMSO).

Procedure:

Step 1: Functionalization of the E3 Ligase Ligand (if necessary)

-

If the E3 ligase ligand does not already possess a reactive handle for conjugation to the linker, it will need to be functionalized. This often involves creating an amide bond between a carboxylic acid on the ligand and the amine of the Azido-PEG4-Amido-Tris.

-

Dissolve the E3 ligase ligand with a carboxylic acid group in anhydrous DMF.

-

Add HATU (1.2 equivalents) and DIPEA (2 equivalents) and stir for 15 minutes.

-

Add Azido-PEG4-Amido-Tris (1.1 equivalents) and stir the reaction overnight at room temperature.

-

Purify the azide-functionalized E3 ligase ligand by chromatography.

Step 2: Click Chemistry Ligation

-

Dissolve the alkyne-functionalized target protein ligand and the azide-functionalized E3 ligase ligand (from Step 1) in a suitable solvent for CuAAC (as described in Protocol 4.1).

-

Perform the CuAAC reaction as detailed in Protocol 4.1.

-

Purify the final PROTAC product using reverse-phase HPLC.

-

Characterize the final product by LC-MS and NMR to confirm its identity and purity.

Protocol for Western Blotting to Determine Protein Degradation

This protocol is used to quantify the degradation of a target protein after treatment with a PROTAC.

Materials:

-

Cells expressing the target protein.

-

PROTAC of interest.

-

Cell lysis buffer.

-

Primary antibody against the target protein.

-

Secondary antibody conjugated to a detectable marker (e.g., HRP).

-

Loading control antibody (e.g., anti-actin or anti-GAPDH).

-

SDS-PAGE and Western blotting equipment and reagents.

Procedure:

-

Plate cells at an appropriate density and allow them to adhere overnight.

-

Treat the cells with varying concentrations of the PROTAC for a desired period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and then probe with the primary antibody against the target protein and a loading control antibody.

-

Wash the membrane and incubate with the appropriate secondary antibodies.

-

Visualize the protein bands using a suitable detection method and quantify the band intensities to determine the extent of protein degradation.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key conceptual and experimental workflows related to the application of Azido-PEG4-Amido-Tris in PROTAC technology.

Caption: Mechanism of Action for a PROTAC utilizing a linker like Azido-PEG4-Amido-Tris.

Caption: General experimental workflow for PROTAC synthesis and evaluation.

References

The Crucial Link: An In-depth Technical Guide to PROTAC Linkers and Their Components

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic science, offering the unprecedented ability to specifically eliminate disease-causing proteins rather than merely inhibiting them. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to achieve targeted protein degradation. A PROTAC molecule is comprised of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and, critically, a chemical linker that connects these two moieties.[1] While significant attention is often given to the design of the target and E3 ligase ligands, the linker is far from a passive spacer. Its composition, length, and rigidity are pivotal determinants of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[2] This technical guide provides a comprehensive exploration of PROTAC linkers, their components, and their profound impact on the development of next-generation protein degraders.

The Core Components of a PROTAC

A functional PROTAC orchestrates the formation of a ternary complex between the target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target by the 26S proteasome.[3] This elegant mechanism is enabled by the synergistic action of its three components:

-

Target Protein Ligand (Warhead): This component is responsible for selectively binding to the protein of interest that is intended for degradation. The specificity and affinity of the warhead are crucial for the overall selectivity of the PROTAC.[4]

-

E3 Ubiquitin Ligase Ligand (Anchor): This ligand binds to an E3 ubiquitin ligase, an enzyme that facilitates the transfer of ubiquitin to a substrate protein. While over 600 E3 ligases are known in humans, only a handful, such as Cereblon (CRBN) and Von Hippel-Lindau (VHL), are commonly recruited in PROTAC design due to the availability of well-characterized ligands.[5]

-

Linker: The linker physically connects the warhead and the anchor. Its role extends beyond simple conjugation; it influences the stability and conformation of the ternary complex, as well as the physicochemical properties of the entire PROTAC molecule, such as solubility and cell permeability.[6]

PROTAC-Mediated Protein Degradation Signaling Pathway

The mechanism of action of PROTACs involves hijacking the endogenous ubiquitin-proteasome system. The following diagram illustrates the key steps in this signaling pathway.

Classification and Properties of PROTAC Linkers

PROTAC linkers are broadly classified based on their flexibility and chemical composition. The choice of linker type has a profound impact on the PROTAC's biological activity and drug-like properties.[7]

Flexible Linkers

Flexible linkers are the most common type used in early-stage PROTAC development due to their synthetic accessibility and the ease with which their length can be modified.

-

Alkyl Chains: These are simple hydrocarbon chains that provide a high degree of conformational flexibility. While synthetically straightforward, they are generally hydrophobic, which can negatively impact the solubility of the PROTAC.[8]

-

Polyethylene Glycol (PEG) Chains: Composed of repeating ethylene (B1197577) glycol units, PEG linkers are more hydrophilic than alkyl chains, which can improve the solubility and cell permeability of the PROTAC molecule.[8] Approximately 54% of reported PROTACs utilize PEG linkers.[9]

Rigid Linkers

To overcome some of the drawbacks of flexible linkers, such as high conformational entropy, researchers have increasingly turned to more rigid designs.

-

Cyclic Structures: Incorporating saturated rings like piperazine (B1678402) and piperidine (B6355638) can constrain the linker's conformation, which can help to pre-organize the PROTAC into a bioactive conformation.[7]

-

Aromatic Systems: Phenyl rings and other aromatic systems introduce planarity and rigidity.[7]

-

Alkynes and Triazoles: The linear geometry of alkynes and the planarity of triazole rings, often formed via "click chemistry," provide conformational restriction and are metabolically stable.[7][8]

Quantitative Analysis of Linker Performance

The efficacy of a PROTAC is typically quantified by two key parameters: DC50 , the concentration of the PROTAC required to degrade 50% of the target protein, and Dmax , the maximum percentage of target protein degradation achieved. A lower DC50 value indicates higher potency, while a higher Dmax value signifies greater efficacy.[8] The following tables summarize experimental data from various studies, highlighting the impact of linker length and composition on degradation efficiency.

Table 1: Impact of Linker Length on Degradation of Tank-binding kinase 1 (TBK1) [2]

| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |

| Alkyl/Ether | < 12 | No degradation | - |

| Alkyl/Ether | 12 - 29 | Submicromolar | - |

| Alkyl/Ether | 21 | 3 | 96 |

| Alkyl/Ether | 29 | 292 | 76 |

Table 2: Comparison of Flexible vs. Rigid Linkers for Androgen Receptor (AR) Degradation [8]

| Linker Type | PROTAC | Degradation of AR in 22Rv1 cells (at 3 µM) |

| Flexible (PEG) | Parent PROTAC 54 | Exhibited degradation |

| Rigid (Disubstituted phenyl) | PROTACs 55-57 | No degradation |

Table 3: Comparison of Alkyl vs. PEG Linkers for CRBN Degradation [2]

| Linker Composition | CRBN Degradation in HEK293T cells |

| Nine-atom alkyl chain | Concentration-dependent decrease |

| Three PEG units | Weak degradation |

Table 4: Physicochemical Properties of Common Linker Types [7][10]

| Linker Type | Key Physicochemical Properties |

| Alkyl | Hydrophobic, high flexibility, can decrease aqueous solubility. |

| PEG | Hydrophilic, high flexibility, can improve aqueous solubility and cell permeability. |

| Rigid (Cyclic/Aromatic) | Reduced flexibility, can improve metabolic stability and pre-organize bioactive conformation. |

Experimental Protocols for PROTAC Development and Evaluation

A systematic experimental workflow is crucial for the rational design and optimization of potent and selective PROTACs.

PROTAC Development and Evaluation Workflow

The following diagram illustrates a typical workflow for the development and evaluation of PROTACs.

Detailed Methodologies for Key Experiments